Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride

medicinal chemistry library design physicochemical property optimization

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride is a spirocyclic research chemical belonging to the 1,4-benzoxazine class, bearing a bromine substituent at the 6-position of the aromatic ring and a four-membered cyclobutane ring fused through a single quaternary spiro carbon. Its molecular formula is C₁₁H₁₃BrClNO with a molecular weight of 290.58 g·mol⁻¹.

Molecular Formula C11H13BrClNO
Molecular Weight 290.59
CAS No. 2248293-36-7
Cat. No. B2804011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride
CAS2248293-36-7
Molecular FormulaC11H13BrClNO
Molecular Weight290.59
Structural Identifiers
SMILESC1CC2(C1)CNC3=C(O2)C=CC(=C3)Br.Cl
InChIInChI=1S/C11H12BrNO.ClH/c12-8-2-3-10-9(6-8)13-7-11(14-10)4-1-5-11;/h2-3,6,13H,1,4-5,7H2;1H
InChIKeyWOYJNKVIJBYMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] Hydrochloride (CAS 2248293-36-7): Procurement-Relevant Identity and Physicochemical Baseline


6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride is a spirocyclic research chemical belonging to the 1,4-benzoxazine class, bearing a bromine substituent at the 6-position of the aromatic ring and a four-membered cyclobutane ring fused through a single quaternary spiro carbon. Its molecular formula is C₁₁H₁₃BrClNO with a molecular weight of 290.58 g·mol⁻¹ . The compound is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base (CAS 1895390-43-8, MW 254.12) . As a bifunctional building block containing both an aryl bromide handle and a secondary amine within a conformationally constrained spirocyclic framework, it serves as a versatile intermediate for medicinal chemistry diversification and parallel library synthesis . It is classified as a research-use-only chemical, not intended for human therapeutic or veterinary applications .

Why In-Class Spiro-Benzoxazine Analogs Cannot Substitute for 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] Hydrochloride in Procurement Decisions


Superficially similar spiro-benzoxazine building blocks differ critically in spiro ring size, heteroatom composition, bromine substitution position, and salt form—each parameter independently altering molecular weight, lipophilicity, conformational constraint, and downstream synthetic reactivity. For example, replacing the four-membered cyclobutane with a six-membered oxane ring (CAS 2241129-22-4) increases molecular weight from 290.58 to 320.61 g·mol⁻¹ and introduces an additional hydrogen-bond-accepting oxygen that raises cLogP from approximately 1.2 to 2.3, fundamentally changing pharmacokinetic predictions in any derived library . The 6-bromo positional isomer versus the 8-bromo variant [1] presents different electronic and steric environments for palladium-catalyzed cross-coupling, directly impacting the scope and yield of downstream derivatization. These quantifiable physicochemical divergences make generic substitution scientifically unsound when reproducible SAR exploration or library integrity is required.

Quantitative Differentiation Evidence for 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] Hydrochloride Versus Its Closest Analogs


Spiro Ring Size Determines Molecular Weight and Lipophilicity: Cyclobutane (C4) vs. Oxane (C6) vs. Cyclopropane (C3)

The spiro ring size in this compound class directly governs molecular weight, hydrogen-bond acceptor count, and lipophilicity—all critical parameters for lead-likeness assessment. The target compound, incorporating a cyclobutane spiro ring (C4), exhibits a molecular weight of 290.58 g·mol⁻¹ (HCl salt) and an estimated cLogP of approximately 1.18 . The six-membered oxane analog (CAS 2241129-22-4) has a molecular weight of 320.61 g·mol⁻¹ and a measured cLogP of 2.34, representing a +30.0 Da increase in MW and a +1.16 log unit increase in lipophilicity driven by additional methylene units despite the added ether oxygen . The cyclopropane analog (6-bromospiro[1,4-benzoxazine-2,1'-cyclopropane]) has a molecular weight of only 238.08 g·mol⁻¹ (free base), representing a -52.5 Da shift from the target free base [1]. These differences place the cyclobutane analog in a distinct property space—more compact and less lipophilic than the oxane, yet with greater ring strain and conformational constraint than the cyclopropane—making it uniquely suited for fragment-based and lead-like library applications where balanced lipophilicity is desired.

medicinal chemistry library design physicochemical property optimization

Hydrochloride Salt Form Provides Defined Stoichiometry and Improved Handling vs. Free Base

The hydrochloride salt form (CAS 2248293-36-7) exhibits a molecular weight of 290.58 g·mol⁻¹, versus 254.12 g·mol⁻¹ for the free base (CAS 1895390-43-8), reflecting the addition of HCl (ΔMW = +36.46 Da) . The salt form is expected to exhibit enhanced aqueous solubility owing to ionization of the secondary amine, a property critical for biological assay preparation where DMSO stock solutions are subsequently diluted into aqueous buffer . While no head-to-head solubility comparison has been published, the general principle that hydrochloride salts of secondary amines exhibit ≥10-fold higher aqueous solubility than their free base counterparts at pH 7.4 is well established in pharmaceutical salt selection literature [1]. Procurement of the pre-formed HCl salt eliminates the need for in situ salt formation and ensures batch-to-batch stoichiometric consistency.

salt selection formulation chemical procurement solubility

Cyclobutane Spiro Ring Strain Confers Resistance to Thermally Induced Rearrangement Relative to Larger Spiro Ring Analogs

Experimental evidence from the spiro-benzoxazine literature demonstrates that spiro[1,3-benzoxazine-2,1'-cyclobutan]-4(3H)-one does not undergo rearrangement even under prolonged heating, a behavior directly attributed to the ring strain inherent in the four-membered spirocycle [1]. In contrast, 1,3-benzoxazine derivatives with spiro ring sizes from 5- to 8-membered undergo rearrangement to formylxanthene derivatives under the action of Vilsmeier-Haack formylating agent, with reaction rates dependent on electronegative substituent effects at C-6 and C-8 [1]. Critically, the presence of bromine at the C-6 position further retards this rearrangement pathway, requiring harsher conditions to effect any transformation—meaning the 6-bromo-cyclobutane spiro compound represents the most chemically robust configuration within this structural class [1]. This intrinsic stability is a procurement-relevant differentiator when the compound is intended for reactions under forcing thermal or acidic conditions.

chemical stability synthetic chemistry spirocycle reactivity rearrangement

6-Bromo vs. 8-Bromo Substitution: Distinct Electronic Environments for Cross-Coupling Reactivity

The target compound bears bromine at the 6-position (para to the benzoxazine ring oxygen), while the isomeric 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] carries bromine at the 8-position (ortho to the ring oxygen) [1]. The 6-bromo isomer places the halogen in a less sterically hindered, electronically distinct environment: the oxygen lone pair can donate electron density into the aromatic ring, activating the para position differently than the ortho position. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition rates and regioselectivity are sensitive to both steric accessibility and aryl halide electronic character, making the 6-bromo and 8-bromo isomers non-interchangeable coupling partners [2]. The 6-bromo isomer is classified as an 'aryl halide for Pd-catalyzed couplings' within the bifunctional scaffold category , and its substitution pattern places the reactive handle at a position analogous to established SAR vectors in benzoxazine-based kinase inhibitor programs .

palladium catalysis Suzuki coupling SAR exploration positional isomer

GHS Hazard Profile Benchmarking: Structural Analog Classification Informs Safety Handling Requirements

While no notified CLP classification has been filed with ECHA for the target compound (CAS 2248293-36-7), the closest structurally characterized analog—6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride (CAS 2241129-22-4)—carries a notified harmonized classification of: Acute Tox. 4 (H302: Harmful if swallowed), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation), with GHS07 signal word 'Warning' [1]. The target cyclobutane analog shares the same benzoxazine core, 6-bromo substitution, secondary amine, and hydrochloride salt form, differing only in the spiro ring composition (C₄H₈ vs. C₅H₁₀O). Based on structural similarity and the absence of the ether oxygen that could modulate toxicity, a comparable or slightly altered hazard profile can be anticipated, making the oxane analog classification the most relevant available benchmark for institutional safety assessment and procurement compliance documentation [1].

laboratory safety GHS classification procurement compliance risk assessment

Recommended Research and Procurement Application Scenarios for 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] Hydrochloride


Lead-Like and Fragment-Based Library Design Requiring Balanced Lipophilicity (cLogP 1.0–2.0 Window)

With an estimated cLogP of ~1.18 and MW of 290.58, the cyclobutane spiro analog occupies a favorable lead-like property space distinct from the more lipophilic oxane analog (cLogP 2.34, MW 320.61) . Library designers seeking to maintain composite cLogP below 3.0 for oral bioavailability can select this building block to avoid the lipophilicity penalty incurred by the oxane scaffold. The four-membered ring also provides greater three-dimensional character (higher fraction sp³) than flat aromatic alternatives, a desirable feature in fragment-based drug discovery for improving target selectivity .

Palladium-Catalyzed Diversification at the 6-Position for Kinase-Focused or Epigenetic-Target SAR Exploration

The 6-bromo substituent, para to the benzoxazine oxygen, is classified as an 'aryl halide for Pd-catalyzed couplings' , making this building block suitable for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions to generate diverse analog libraries. The 6-position corresponds to a known SAR vector in benzoxazine-based kinase programs , and its distinct steric environment relative to the 8-bromo isomer [1] provides access to a specific region of chemical space that the 8-bromo building block cannot address.

Synthetic Sequences Requiring Thermal or Acidic Stability of the Spirocyclic Scaffold

Multi-step synthetic routes that employ elevated temperatures or strongly electrophilic reagents (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) benefit from the rearrangement-resistant cyclobutane spiro architecture [2]. Unlike 5- to 8-membered spiro ring analogs that undergo rearrangement to xanthene derivatives under formylating conditions, the cyclobutane spiro core remains intact, and the 6-bromo substituent further retards undesired side reactions [2]. This stability translates to simpler reaction monitoring, fewer byproducts, and higher isolated yields of the desired spirocyclic intermediate.

Aqueous Biological Assay Preparation Requiring Defined Salt Stoichiometry and Reproducible Solubility

The pre-formed hydrochloride salt (CAS 2248293-36-7, MW 290.58) eliminates the need for in situ HCl salt generation from the free base (CAS 1895390-43-8, MW 254.12) . For core facilities and screening laboratories where DMSO stock solutions are diluted into aqueous buffer (pH 7.4), the HCl salt form is expected to provide ≥10-fold higher aqueous solubility than the free base based on well-established pharmaceutical salt principles [3], reducing the risk of compound precipitation and false-negative screening results.

Quote Request

Request a Quote for 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.